1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide
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Overview
Description
The compound "1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide" is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are of significant interest due to their biological activities, particularly as potential inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for the treatment of diseases such as Alzheimer's, where increased levels of acetylcholine can improve cognitive function.
Synthesis Analysis
The synthesis of piperidine derivatives involves various chemical reactions to introduce different functional groups that can enhance the biological activity of the compound. For instance, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide, a related compound, was achieved by refluxing pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone . Similarly, the synthesis of N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives involved amidation reactions, where carbonyldiimidazole (CDI) was used to facilitate the coupling of the amine and carboxylic acid components . These synthetic routes are crucial for the production of piperidine derivatives with potential pharmacological applications.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. For example, the crystal structure of N-(4-acetylphenyl)quinoline-3-carboxamide was confirmed by single crystal X-ray diffraction, and its molecular geometry was optimized using density functional theory (DFT) . The molecular structure is critical in determining the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Piperidine derivatives undergo chemical reactions that are essential for their biological activity. The introduction of substituents can significantly affect the potency of the compounds as enzyme inhibitors. For instance, substituting the benzamide with a bulky moiety in the para position of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives led to a substantial increase in anti-AChE activity . These chemical modifications are designed to enhance the interaction of the compounds with the active site of AChE.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystal packing of these compounds is often stabilized by hydrogen bond interactions, as seen in the case of N-(4-acetylphenyl)quinoline-3-carboxamide, where N–H···O and C–H···O hydrogen bonds play a significant role . Theoretical calculations, such as DFT studies, provide insights into the reactivity of the compounds, with parameters like the HOMO/LUMO energy gap indicating the potential chemical reactivity .
Scientific Research Applications
Crystal Structure and Analysis
- N-(4-acetylphenyl)quinoline-3-carboxamide, a compound closely related to 1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide, has been studied for its crystal structure and molecular geometry using FT-IR, NMR, UV-Vis spectroscopy, and X-ray diffraction. This provides insight into the structural analysis of similar compounds (Polo-Cuadrado et al., 2021).
Anti-HIV Activity
- Piperidine-4-carboxamide derivatives, which are structurally similar to this compound, have been investigated as potent CCR5 antagonists with high efficacy against HIV-1. This highlights the potential therapeutic applications of similar compounds in antiviral therapy (Imamura et al., 2006).
Potential as Acetylcholinesterase Inhibitors
- N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives, structurally related to the compound , have been synthesized and evaluated as potential acetylcholinesterase inhibitors. This suggests a potential application in treating conditions like Alzheimer's disease (Pashaei et al., 2021).
Dual Serotonin and Norepinephrine Reuptake Inhibition
- 4-benzylpiperidine carboxamides, similar in structure to this compound, have been explored for their potential as dual serotonin and norepinephrine reuptake inhibitors, suggesting their use in treating conditions like depression (Paudel et al., 2015).
Peptide Synthesis Applications
- Research has been conducted on the protection of carboxamide functions, which could be relevant for the synthesis of peptides and other organic compounds. This has implications for the use of this compound in various synthetic processes (Sieber & Riniker, 1991).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body
Mode of Action
It’s known that similar compounds can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
Similar compounds are known to participate in various biochemical pathways, including those involving transition metal-catalyzed carbon–carbon bond-forming reactions .
Pharmacokinetics
Similar compounds are known to be metabolized extensively in vivo, producing various metabolites .
Result of Action
Similar compounds have been shown to have inhibitory properties against some metabolic enzymes .
Action Environment
It’s known that environmental factors can affect the rate of reactions involving similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-16(24)18-7-9-20(10-8-18)23-13-11-19(12-14-23)21(25)22-15-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUUMPFXIZXOOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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